2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many researchers in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Pechmann reaction, where 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate are reacted in the presence of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of green solvents and catalysts is often preferred to minimize environmental impact and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, propargyl bromide, and sodium azides . The reaction conditions typically involve moderate temperatures and the use of dry solvents to ensure the efficiency and selectivity of the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with propargyl bromide and sodium azides can lead to the formation of coumarin–triazole derivatives .
Scientific Research Applications
2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications. It is used in the synthesis of various biologically active compounds, including potential phosphodiesterase II inhibitors . These inhibitors have shown promise in the treatment of neurodegenerative diseases by enhancing cognitive function . Additionally, this compound is used in the development of new antimicrobial and anticancer agents .
Mechanism of Action
The mechanism of action of 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II activity, leading to increased levels of cyclic AMP and enhanced cognitive function . The compound also exhibits antioxidant properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other coumarin derivatives, such as 7-hydroxy-4-methylcoumarin and 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
2-acetyl-3-hydroxy-4-methylbenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-14(18)12(9(2)17)7-13-10-5-3-4-6-11(10)16(19)20-15(8)13/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSKBZKSKRHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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